molecular formula C9H14O B8252041 (1R,4S)-1-methyl-4-prop-1-en-2-ylcyclopent-2-en-1-ol

(1R,4S)-1-methyl-4-prop-1-en-2-ylcyclopent-2-en-1-ol

Cat. No.: B8252041
M. Wt: 138.21 g/mol
InChI Key: QPYJKDSTCIQPDP-BDAKNGLRSA-N
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Description

(1R,4S)-1-methyl-4-prop-1-en-2-ylcyclopent-2-en-1-ol is an organic compound with the molecular formula C10H16O. This compound is characterized by its cyclopentene ring structure with a methyl group and a prop-1-en-2-yl group attached to it. It is a chiral molecule, meaning it has non-superimposable mirror images, and the specific configuration of this compound is denoted by the (1R,4S) stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-1-methyl-4-prop-1-en-2-ylcyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the use of camphor as a starting material. The process typically includes the following steps:

    Oxidation of Camphor: Camphor is oxidized using selenium dioxide in acetic anhydride to form camphorquinone.

    Reduction: The camphorquinone is then reduced to form the desired cyclopentene derivative.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly reagents and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-1-methyl-4-prop-1-en-2-ylcyclopent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1R,4S)-1-methyl-4-prop-1-en-2-ylcyclopent-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,4S)-1-methyl-4-prop-1-en-2-ylcyclopent-2-en-1-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,4S)-1-methyl-4-prop-1-en-2-ylcyclopent-2-en-1-ol apart is its unique combination of functional groups and stereochemistry, which confer specific chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(1R,4S)-1-methyl-4-prop-1-en-2-ylcyclopent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7(2)8-4-5-9(3,10)6-8/h4-5,8,10H,1,6H2,2-3H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYJKDSTCIQPDP-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC(C=C1)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1C[C@@](C=C1)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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